2-(3-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
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Overview
Description
2-(3-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a complex organic compound with a unique structure that combines a phenoxy group, a pyrrolidinone ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced amides.
Substitution: Formation of substituted acetamides and phenoxy derivatives.
Scientific Research Applications
2-(3-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
- 2-(3-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-2-yl)methyl]acetamide
- 2-(3-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)ethyl]acetamide
Uniqueness
2-(3-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring and the presence of the pyrrolidinone ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-6-5-9-18(10-15)25-14-19(23)21-12-16-11-20(24)22(13-16)17-7-3-2-4-8-17/h2-10,16H,11-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAJCBDZAHOFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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